molecular formula C17H19ClN2O3S2 B5069918 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B5069918
M. Wt: 398.9 g/mol
InChI Key: AMKRFIVMPVNSTL-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the sulfonamide group: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Introduction of the glycinamide moiety: The glycinamide group is introduced through a coupling reaction with an appropriate glycine derivative.

    Final assembly: The final step involves the coupling of the sulfonamide intermediate with the glycinamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide.
  • **N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]glycinamide .

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to the presence of both the sulfonamide and methylsulfanyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactivity and potential biological activity, making the compound valuable for various applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-3-20(25(22,23)16-9-7-13(18)8-10-16)12-17(21)19-14-5-4-6-15(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKRFIVMPVNSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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